molecular formula C25H23N3O6S B2690340 Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 899754-97-3

Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No. B2690340
CAS RN: 899754-97-3
M. Wt: 493.53
InChI Key: IQWLCVUFROKTBO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a tetrahydrofuran ring, a benzofuro ring, a pyrimidinone ring, a thioether group, an amide group, and an ester group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and functional groups. The presence of these groups suggests that the compound could exhibit a variety of chemical properties and reactivities .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide and ester groups could participate in hydrolysis reactions, and the tetrahydrofuran ring could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester could impact its solubility in various solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed methodologies for synthesizing complex heterocyclic compounds that share structural similarities or synthetic pathways with the chemical . For instance, Troxler and Weber (1974) explored the synthesis of Pyrimido[1,2‐a]benzimidazoles, revealing a process that might relate to producing similar intricate molecules like Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate (Troxler & Weber, 1974).

Antimicrobial and Analgesic Agents

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents was explored by Abu‐Hashem, Al-Hussain, & Zaki (2020) . These compounds exhibit significant biological activities, indicating a potential area of application for structurally related chemicals (Abu‐Hashem et al., 2020).

Herbicide Development

The creation of intermediates for herbicide application, such as the synthesis of 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate for herbicide Bispyribac-sodium, was investigated by Li Yuan-xiang (2008) . This research signifies the chemical's potential utility in developing new herbicidal agents (Li Yuan-xiang, 2008).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

Gangjee, Lin, Kisliuk, & McGuire (2005) synthesized and evaluated N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its analogs as dual inhibitors of dihydrofolate reductase and thymidylate synthase. These compounds were designed as antitumor agents, showcasing the therapeutic potential of similarly structured molecules (Gangjee et al., 2005).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

properties

IUPAC Name

methyl 4-[[2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-32-24(31)15-8-10-16(11-9-15)26-20(29)14-35-25-27-21-18-6-2-3-7-19(18)34-22(21)23(30)28(25)13-17-5-4-12-33-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWLCVUFROKTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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